molecular formula C17H20ClN3O4 B5297414 Methyl 4-(4-chlorophenyl)-6-(morpholin-4-ylmethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Methyl 4-(4-chlorophenyl)-6-(morpholin-4-ylmethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B5297414
M. Wt: 365.8 g/mol
InChI Key: OUBGQJFFVAXTTG-UHFFFAOYSA-N
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Description

Methyl 4-(4-chlorophenyl)-6-(morpholin-4-ylmethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-chlorophenyl)-6-(morpholin-4-ylmethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This intermediate is then reacted with urea and morpholine under acidic conditions to yield the desired tetrahydropyrimidine derivative.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as recrystallization, and the implementation of continuous flow chemistry to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-chlorophenyl)-6-(morpholin-4-ylmethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Methyl 4-(4-chlorophenyl)-6-(morpholin-4-ylmethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Methyl 4-(4-chlorophenyl)-6-(morpholin-4-ylmethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4-chlorophenyl)-6-(piperidin-4-ylmethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • Methyl 4-(4-chlorophenyl)-6-(pyrrolidin-4-ylmethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Uniqueness

Methyl 4-(4-chlorophenyl)-6-(morpholin-4-ylmethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to the presence of the morpholine group, which can impart different chemical and biological properties compared to similar compounds with other substituents

Properties

IUPAC Name

methyl 4-(4-chlorophenyl)-6-(morpholin-4-ylmethyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O4/c1-24-16(22)14-13(10-21-6-8-25-9-7-21)19-17(23)20-15(14)11-2-4-12(18)5-3-11/h2-5,15H,6-10H2,1H3,(H2,19,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUBGQJFFVAXTTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)Cl)CN3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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